2-(2-Methylthiiran-2-yl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylthiiran-2-yl)furan is a heterocyclic organic compound that features both a furan ring and a thiirane ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the thiirane ring is a three-membered ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylthiiran-2-yl)furan typically involves the formation of the furan ring followed by the introduction of the thiirane ring. One common method is the cyclization of an appropriate precursor under specific conditions. For instance, the furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones . The thiirane ring can then be introduced through the reaction of the furan derivative with a sulfur-containing reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions would be selected to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Methylthiiran-2-yl)furan can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the thiirane ring to a thiol or other sulfur-containing functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylthiiran-2-yl)furan has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Methylthiiran-2-yl)furan involves its interaction with molecular targets such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the thiirane ring can form covalent bonds with nucleophilic amino acid residues . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Furan: A simpler compound with only a furan ring.
Thiirane: A compound with only a thiirane ring.
2-Methylfuran: A furan derivative with a methyl group.
2-Methylthiirane: A thiirane derivative with a methyl group.
Uniqueness: 2-(2-Methylthiiran-2-yl)furan is unique due to the presence of both a furan and a thiirane ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
113348-44-0 |
---|---|
Molekularformel |
C7H8OS |
Molekulargewicht |
140.20 g/mol |
IUPAC-Name |
2-(2-methylthiiran-2-yl)furan |
InChI |
InChI=1S/C7H8OS/c1-7(5-9-7)6-3-2-4-8-6/h2-4H,5H2,1H3 |
InChI-Schlüssel |
LTHGCQSENRURFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CS1)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.